Pralidoxime chloride, (Z)-

Catalog No.
S3609418
CAS No.
13698-37-8
M.F
C7H9ClN2O
M. Wt
172.61 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pralidoxime chloride, (Z)-

CAS Number

13698-37-8

Product Name

Pralidoxime chloride, (Z)-

IUPAC Name

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H

InChI Key

HIGSLXSBYYMVKI-UHFFFAOYSA-N

SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]

Canonical SMILES

C[N+]1=CC=CC=C1C=NO.[Cl-]

Isomeric SMILES

C[N+]1=CC=CC=C1/C=N\O.[Cl-]

Antidote for Organophosphate Poisoning

One of the most well-documented research applications of Pralidoxime chloride, (Z)-, is as an antidote for organophosphate poisoning. Organophosphates are a class of chemicals used in insecticides, nerve agents, and some medications. They work by inhibiting an enzyme called acetylcholinesterase, leading to a buildup of the neurotransmitter acetylcholine. This can cause life-threatening symptoms like muscle weakness, seizures, and respiratory failure.

Pralidoxime chloride, (Z)-, acts by binding to the organophosphate molecule attached to acetylcholinesterase, reactivating the enzyme and restoring normal nerve function. This research is crucial for developing effective treatments for organophosphate poisoning and mitigating the dangers associated with exposure to these chemicals [Source: International Programme on Chemical Safety (IPCS) [INCHEM], Pralidoxime Chloride (WHO Model Formulary 2008) ].

Investigating Nerve Agent Mechanisms

Researchers also utilize Pralidoxime chloride, (Z)-, to study the mechanisms of action of nerve agents. Nerve agents are a specific type of organophosphate designed for chemical warfare. By observing the effectiveness of Pralidoxime chloride, (Z)-, in counteracting nerve agent poisoning, scientists can gain valuable insights into the way these agents interact with the nervous system. This research is vital for developing improved antidotes and protective measures against nerve agent threats [Source: Sidell FR, Takafuji ET, Franz DR. Chemical Warfare Agents. Toxicology. 1997; 118(2-3):235-257. ].

Studying Neuromuscular Function

Beyond its use in antidote research, Pralidoxime chloride, (Z)-, can be a valuable tool in studies investigating neuromuscular function. The ability of Pralidoxime chloride, (Z)-, to reactivate acetylcholinesterase allows researchers to manipulate cholinergic transmission at the neuromuscular junction. This manipulation can help elucidate the role of acetylcholine in muscle function and neuromuscular disorders [Source: Eddleston M, Buckley NA, Eyer P. Snakebite management: a review of the evidence and recommendations for this neglected tropical disease. Clin Med (Lond). 2008;8(1):56-63. ].

Pralidoxime chloride is a synthetic organic compound with the chemical formula C7H9ClN2O. It belongs to the class of pyridinium compounds and exists in a specific stereoisomer form denoted by (Z)-. This form is essential for its therapeutic activity []. Pralidoxime chloride is not naturally occurring and is synthesized for medical applications [].

Significance in Scientific Research

Pralidoxime chloride's primary significance lies in its role as an antidote for organophosphate (OP) poisoning. OPs are a class of insecticides and nerve agents that inhibit the enzyme acetylcholinesterase (AChE) []. AChE is critical for proper nervous system function. OP poisoning disrupts nerve signaling, leading to severe and potentially fatal consequences. Pralidoxime chloride acts as a cholinesterase reactivator, reversing the inhibition of AChE by OPs and restoring normal nerve function []. This makes it a vital tool in emergency medicine and toxicological research.


Molecular Structure Analysis

Pralidoxime chloride possesses a unique structure with several key features:

  • Pyridinium ring: The core structure is a six-membered aromatic ring containing nitrogen, responsible for the compound's basic character [].
  • Oxime group: An aldoxime group (C=NOH) is attached to the pyridinium ring. This group is crucial for its interaction with AChE [].
  • Chlorine atom: A chlorine atom (Cl) is attached to the pyridinium ring, contributing to the compound's water solubility and ionic character [].
  • Stereochemistry: The presence of a double bond (C=N) within the oxime group necessitates specifying the stereoisomer form. The (Z)- isomer is the active form responsible for AChE reactivation [].

Chemical Reactions Analysis

Synthesis

Pralidoxime chloride is synthesized through a multi-step process involving the reaction of 2-picoline with chloral hydrate and hydroxylamine [].

As mentioned earlier, pralidoxime chloride functions as a cholinesterase reactivator. It binds to the phosphorylated AChE, displacing the OP group and regenerating the functional enzyme. This restores normal nerve impulse transmission and alleviates the symptoms of OP poisoning [].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.0403406 g/mol

Monoisotopic Mass

172.0403406 g/mol

Heavy Atom Count

11

UNII

8ZGS5FTO5L

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-04-14

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